Butyl 2-ethyl-4-methylpentanoate

Description

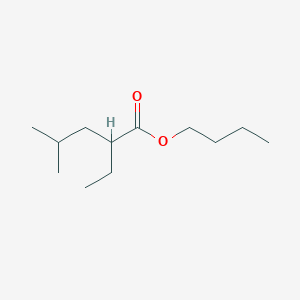

Butyl 2-ethyl-4-methylpentanoate is a branched-chain ester with the molecular formula C₁₂H₂₄O₂, derived from the esterification of butanol and 2-ethyl-4-methylpentanoic acid. Branched esters like this are typically valued for their solvent capabilities, stability, and tailored physicochemical profiles, making them suitable for industrial coatings, specialty chemicals, or pharmaceutical intermediates .

Properties

CAS No. |

6323-95-1 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

butyl 2-ethyl-4-methylpentanoate |

InChI |

InChI=1S/C12H24O2/c1-5-7-8-14-12(13)11(6-2)9-10(3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

BXYMSXZERDIBHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(CC)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-ethyl-4-methylpentanoate can be synthesized through the esterification reaction between butanol and 2-ethyl-4-methylpentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The use of a solid acid catalyst, such as ion-exchange resins, is common in industrial production to enhance the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-ethyl-4-methylpentanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to butanol and 2-ethyl-4-methylpentanoic acid in the presence of water and an acid or base catalyst.

Transesterification: The ester can react with another alcohol to form a different ester and butanol.

Oxidation: The ester can undergo oxidation to form corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Butanol and 2-ethyl-4-methylpentanoic acid.

Transesterification: A different ester and butanol.

Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Butyl 2-ethyl-4-methylpentanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Widely used in the fragrance and flavor industry for its pleasant fruity odor.

Mechanism of Action

The mechanism of action of butyl 2-ethyl-4-methylpentanoate involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release butanol and 2-ethyl-4-methylpentanoic acid, which can then exert their effects on various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Butyl 2-ethyl-4-methylpentanoate (inferred) with structurally similar esters:

Key Observations :

- Branching Effects: The branched structure of this compound likely reduces water solubility compared to linear esters like butyl acetate, enhancing its compatibility with non-polar matrices .

- Thermal Stability : Higher molecular weight and branching may increase boiling points relative to simpler esters (e.g., butyl acrylate), aligning it with high-performance solvent applications .

Key Observations :

- Butyl acrylate poses significant hazards (flammability, skin sensitization), whereas this compound’s branched structure may reduce volatility and irritation risks .

- All compared esters exhibit moderate to high biodegradability, minimizing ecological persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.